2-(Benzyloxy)-5-(trifluoromethyl)phenol
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Overview
Description
2-(Benzyloxy)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-hydroxy-5-(trifluoromethyl)benzyl chloride with benzyl alcohol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can produce various substituted phenols .
Scientific Research Applications
2-(Benzyloxy)-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-5-(trifluoromethyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering the electronic properties of the molecule. Additionally, the benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-(trifluoromethyl)phenol
- 2-(Benzyloxy)-3-(trifluoromethyl)phenol
- 2-(Benzyloxy)-6-(trifluoromethyl)phenol
Uniqueness
2-(Benzyloxy)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group on the phenol ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it particularly valuable in certain applications .
Properties
IUPAC Name |
2-phenylmethoxy-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJYCUBASVWZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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